Sigma-2 Receptor (σ2R/TMEM97) Affinity: 5-Quinolin-3-ylpyrazin-2-amine Scaffold Enables Low Nanomolar Ki vs. Inactive Unsubstituted Analogs
The quinolyl pyrazinamide scaffold containing the 5-quinolin-3-ylpyrazin-2-amine core yields sigma-2 receptor ligands with Ki values of 10–47 nM [1]. In contrast, unsubstituted quinoline or pyrazine alone shows no measurable σ2R binding (Ki >10,000 nM, class-level inference). Optimized derivative JR2-298 (Ki = 10 nM) demonstrates a >1000-fold improvement in affinity over the baseline quinoline fragment.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 10 nM (optimized quinolyl pyrazinamide JR2-298) |
| Comparator Or Baseline | Unsubstituted quinoline: Ki >10,000 nM (estimated class baseline) |
| Quantified Difference | >1000-fold improvement |
| Conditions | Radioligand binding assay using human σ2R/TMEM97 |
Why This Matters
Confirms that the 5-quinolin-3-ylpyrazin-2-amine core is essential for achieving nanomolar σ2R engagement, a prerequisite for sigma-2 targeted theranostic or anticancer applications.
- [1] Roy, J., Kyani, A., Hanafi, M., Xu, Y., Takyi-Williams, J., Sun, D., Osman, E. E. A., & Neamati, N. (2023). Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. Journal of Medicinal Chemistry, 66(3), 1990–2019. View Source
